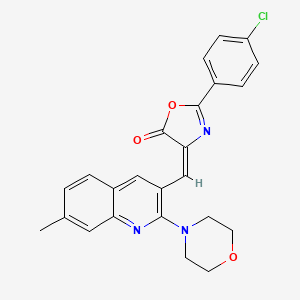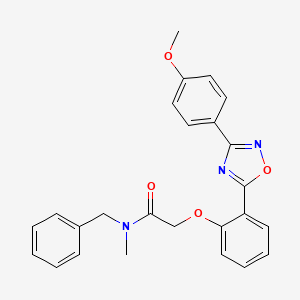
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has attracted significant attention in the scientific research community. This compound has shown potential in various applications, including drug development and biological research.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including topoisomerase II and HDAC6. Inhibition of these enzymes leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and suppress inflammation. Additionally, this compound has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. One of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One direction is to further investigate the compound's mechanism of action, particularly its interaction with topoisomerase II and HDAC6. Another direction is to study the compound's efficacy in animal models of cancer and inflammation. Additionally, future research could focus on developing new formulations of the compound to improve its solubility and bioavailability. Finally, further research is needed to determine the compound's safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps. The first step involves the synthesis of 2-hydroxy-7-methylquinoline-3-carboxaldehyde, which is then reacted with tert-butylamine to produce the corresponding imine. The imine is then reduced using sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with N-phenylbenzamide to produce the final product.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has shown potential in various scientific research applications. One of the most significant applications of this compound is in drug development. This compound has been shown to have antitumor activity and has the potential to be developed into a new anticancer drug. Additionally, this compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-10-11-21-17-22(26(31)29-25(21)16-19)18-30(24-8-6-5-7-9-24)27(32)20-12-14-23(15-13-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALWWISQVGVDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

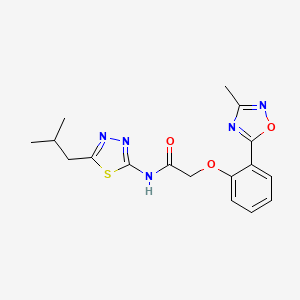
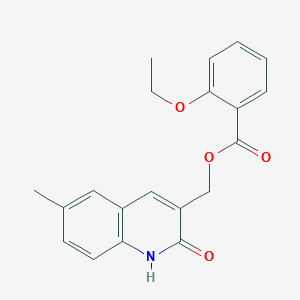
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)
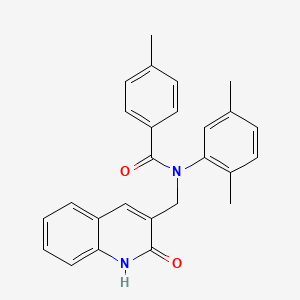


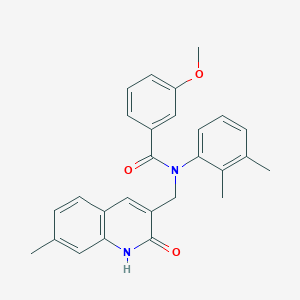


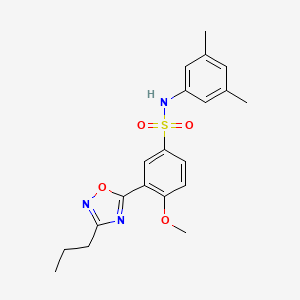
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)
